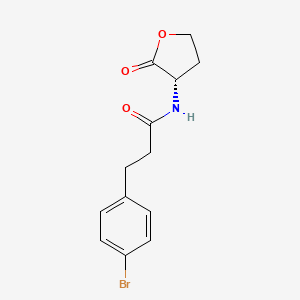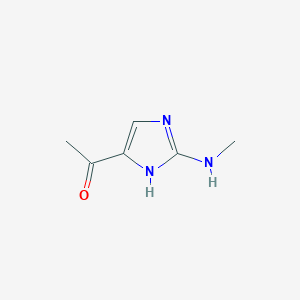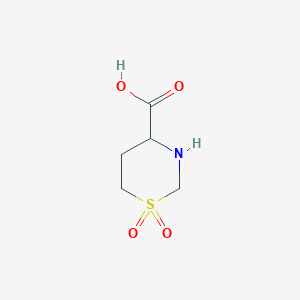
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is a chiral compound characterized by the presence of a bromophenyl group and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-3-hydroxybutyrolactone.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-3-hydroxybutyrolactone to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a phenyl derivative.
科学的研究の応用
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological or chemical outcomes.
類似化合物との比較
Similar Compounds
®-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: The enantiomer of the compound, which may have different biological activity.
3-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide: A compound with a butanamide group instead of propanamide.
Uniqueness
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is unique due to its specific chiral configuration and the presence of both a bromophenyl group and a tetrahydrofuran ring
特性
分子式 |
C13H14BrNO3 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1 |
InChIキー |
SGDZSJUYCLTPRG-NSHDSACASA-N |
異性体SMILES |
C1COC(=O)[C@H]1NC(=O)CCC2=CC=C(C=C2)Br |
正規SMILES |
C1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)







![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
